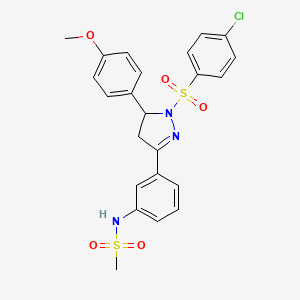

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted with a 4-chlorophenylsulfonyl group at position 1, a 4-methoxyphenyl group at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 3.

Properties

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O5S2/c1-32-20-10-6-16(7-11-20)23-15-22(17-4-3-5-19(14-17)26-33(2,28)29)25-27(23)34(30,31)21-12-8-18(24)9-13-21/h3-14,23,26H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVYLRUQDHMPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s dihydropyrazole core distinguishes it from pyrano-fused derivatives (e.g., dihydropyrano[2,3-c]pyrazoles in and ), which exhibit increased rigidity due to the fused pyran ring . Substituent variations include:

- Sulfonamide groups: Methanesulfonamide (target) vs. ethanesulfonamide () or substituted benzenesulfonamides (e.g., 4-methoxybenzenesulfonamide in p).

- Aromatic substituents : The 4-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like 4-(trifluoromethyl)phenyl (p) or 3-nitrophenyl (), which may enhance metabolic stability but reduce solubility .

Spectroscopic and Electronic Properties

- NMR Shifts : Methoxy groups in analogs (e.g., δ 3.83 ppm for 4p in DMSO-d6) align with expected deshielding effects in the target compound .

- Electrostatic Effects: The 4-methoxyphenyl group (target) donates electrons via resonance, contrasting with electron-withdrawing CF3 (q) or NO2 () groups, which may polarize the pyrazole ring and influence reactivity .

Biological Activity

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes recent findings and research data regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, which is known for its pharmacological versatility. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups contributes to its biological activity. The molecular formula is with a molecular weight of approximately 555.023 g/mol.

Research indicates that pyrazole derivatives, including this compound, exhibit various mechanisms of action:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Several studies have highlighted the role of pyrazole compounds in inhibiting CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to the suppression of tumor growth in cancer cells .

- Anti-inflammatory Effects : The sulfonamide group in the compound is associated with anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .

- Antioxidant Activity : Pyrazole derivatives have shown promise as antioxidants, which may protect cells from oxidative stress and contribute to their anticancer effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

These results indicate significant cytotoxic effects against breast cancer (MCF7), colon cancer (HCT116), and melanoma (B16-F10) cell lines.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in vitro by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on CDK Inhibition : A study evaluated several pyrazole derivatives for their ability to inhibit CDK2, revealing that compounds with similar structures to this compound showed IC50 values as low as 0.98 µM against CDK2 .

- Antioxidant Properties : Another research focused on the antioxidant capabilities of pyrazole derivatives, where it was found that the presence of methoxy and chlorophenyl groups enhanced radical scavenging activity significantly compared to other derivatives .

- Clinical Implications : Clinical studies are ongoing to assess the therapeutic efficacy of pyrazole-based compounds in combination therapies for cancer treatment, particularly targeting resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.